Product packaging for 2-(Chloromethyl)-N-ethylpyridin-4-amine(Cat. No.:)

2-(Chloromethyl)-N-ethylpyridin-4-amine

Cat. No.: B13282348
M. Wt: 170.64 g/mol
InChI Key: RWHNTFJLFQMXHJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring is a fundamental structural motif, or scaffold, found in a vast array of important chemical compounds. chemtube3d.comwikipedia.org Its presence is notable in numerous natural products, including vitamins like niacin and alkaloids such as nicotine. chemtube3d.comwikipedia.org In the realm of synthetic chemistry, the pyridine scaffold is considered a "privileged scaffold" because of its consistent appearance in a diverse range of FDA-approved drug candidates and other biologically active molecules. drugfuture.com

The utility of the pyridine nucleus stems from several key features. As a polar and ionizable aromatic molecule, it can enhance the solubility and bioavailability of less soluble compounds. wikipedia.org Furthermore, the nitrogen atom within the ring influences its chemical behavior; unlike benzene (B151609), pyridine is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. chemtube3d.com This predictable reactivity, combined with the stability of the aromatic ring, makes substituted pyridines highly sought-after intermediates for the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. chemtube3d.comwikipedia.org Over 7,000 bioactive compounds in use contain the pyridine moiety, highlighting its critical role in medicinal chemistry and drug design. ontosight.ai

Structural Characteristics of 2-(Chloromethyl)-N-ethylpyridin-4-amine and Related Chloromethyl Pyridines

The structure of this compound is defined by the interplay of its three core components: the pyridine ring, the chloromethyl group, and the N-ethylamino group.

Pyridine Ring : As a six-membered aromatic heterocycle, the pyridine ring is planar. The nitrogen atom is more electronegative than the carbon atoms, leading to a net dipole moment and influencing the electron density distribution around the ring. This makes the ring generally less reactive towards electrophilic substitution than benzene but more reactive towards nucleophilic attack. chemtube3d.com

Chloromethyl Group (-CH₂Cl) : Located at the 2-position (alpha to the nitrogen), this group is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. solubilityofthings.com This functional group is often used to introduce the pyridine moiety into larger molecules. solubilityofthings.com

N-ethylamino Group (-NHCH₂CH₃) : Positioned at the 4-position (para to the nitrogen), this amino group is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho (3- and 5-) positions. This activation can influence the ring's reactivity in further substitution reactions. Aminopyridines are known to have a wide range of pharmacological activities. researchgate.net

The combination of an electron-donating group at the 4-position and a reactive electrophilic group at the 2-position makes this compound a bifunctional reagent with potential for complex molecular construction.

The properties of chloromethylpyridines are heavily influenced by the position of the chloromethyl group. The three simple isomers—2-(chloromethyl)pyridine (B1213738), 3-(chloromethyl)pyridine, and 4-(chloromethyl)pyridine—exhibit different physical and chemical properties due to the varying electronic effects relative to the ring nitrogen.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Physical StateMelting Point (°C)Boiling Point (°C)
2-(Chloromethyl)pyridine4377-33-7C₆H₆ClN127.57Liquid-34192
3-(Chloromethyl)pyridine3099-30-7C₆H₆ClN127.57Liquid-206-207
4-(Chloromethyl)pyridine10445-91-7C₆H₆ClN127.57Solid--
2-(Chloromethyl)pyridine hydrochloride6959-47-3C₆H₇Cl₂N164.03Crystalline Powder120-127-

Data sourced from multiple references. solubilityofthings.comsmolecule.comnih.gov

Historical Context of Substituted Pyridine Synthesis and Reactivity Studies

The synthesis of substituted pyridines has been a subject of intense study for over a century, leading to the development of several foundational named reactions that remain relevant today. Historically, pyridine was first isolated from coal tar. ontosight.ai However, the need for specific substitution patterns for applications in medicine and agriculture drove the development of robust synthetic methodologies.

Hantzsch Pyridine Synthesis (1881) : Developed by Arthur Hantzsch, this is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849). wikipedia.orgthermofisher.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to form the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org This method is highly versatile for creating symmetrically and asymmetrically substituted pyridines. thermofisher.com

Chichibabin Pyridine Synthesis (1924) : Reported by Aleksei Chichibabin, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, often at high temperatures over a catalyst like alumina. wikipedia.orgchemistnotes.com It has become a predominant industrial route for producing simple, alkyl-substituted pyridines due to the low cost of the starting materials. wikipedia.org

Kröhnke Pyridine Synthesis (1961) : This synthesis, developed by Fritz Kröhnke, uses α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source (commonly ammonium (B1175870) acetate) to form highly functionalized pyridines. drugfuture.comwikipedia.org The reaction proceeds via a Michael addition followed by ring closure and aromatization. wikipedia.org

These classical methods, along with numerous modern variations, form the bedrock of pyridine chemistry, enabling chemists to construct a vast library of substituted pyridines for diverse applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2 B13282348 2-(Chloromethyl)-N-ethylpyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(chloromethyl)-N-ethylpyridin-4-amine

InChI

InChI=1S/C8H11ClN2/c1-2-10-7-3-4-11-8(5-7)6-9/h3-5H,2,6H2,1H3,(H,10,11)

InChI Key

RWHNTFJLFQMXHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl N Ethylpyridin 4 Amine and Analogues

Established Synthetic Routes for 2-(Chloromethyl)pyridine (B1213738) Derivatives

The synthesis of 2-(chloromethyl)pyridine is a critical step in producing a variety of more complex pyridine (B92270) derivatives. Historically, several reliable methods have been developed for this purpose.

Direct chlorination of pyridine precursors is a straightforward approach to creating chloromethylated pyridines. One method involves the direct chlorination of 2-methylpyridine (B31789). wikipedia.org Another approach utilizes trichloroisocyanuric acid in the presence of dimethylformamide to achieve the chlorination of 2-methyl-pyridine, producing 2-chloromethyl-pyridine hydrochloride in good yields. prepchem.comorientjchem.org A patent describes a method involving Friedel-Crafts acylation on the pyridine ring, followed by reduction and subsequent chlorination to yield the chloromethyl group. google.com

Multi-step syntheses often provide better control and higher yields. A prevalent and efficient route starts with the N-oxidation of 2-methylpyridine (2-picoline) to form 2-picoline-N-oxide. wikipedia.orgguidechem.com This intermediate is then treated with a chlorinating agent. Phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534) is commonly used, converting the N-oxide to 2-(chloromethyl)pyridine with high selectivity and conversion rates. wikipedia.orgresearchgate.net Other reagents such as triphosgene, trichloroacetyl chloride, and diethylchlorophosphate have also been successfully employed for this transformation. wikipedia.orgresearchgate.net An alternative multi-step process involves converting 2-methylpyridine N-oxide into 2-pyridylmethanol, which is then reacted with a chlorinating agent like thionyl chloride to furnish the final product. guidechem.com

The table below summarizes various reagents used for the conversion of 2-picoline-N-oxide to 2-(chloromethyl)pyridine.

ReagentBase/SolventYieldReference
Phosphoryl Chloride (POCl₃)Triethylamine90% conversion, 98% selectivity researchgate.net
Trichloroacetyl chloride-High researchgate.net
Diethylchlorophosphate-Moderate researchgate.net
Phosgene-Moderate researchgate.net
Trichloroisocyanuric acidChloroform64.4% prepchem.com

Novel and Green Synthetic Strategies for N-Substituted Pyridin-4-amines

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for preparing functionalized pyridines.

Modern catalytic approaches have significantly improved the efficiency and selectivity of pyridine synthesis. numberanalytics.com Transition-metal catalysis is a powerful tool for the direct C-H functionalization of pyridine rings, allowing for the introduction of alkyl, aryl, and other groups. beilstein-journals.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds on the pyridine scaffold. nih.gov Silver-catalyzed domino reactions have also been developed for the expedient, single-operation synthesis of fully substituted pyridines from simple starting materials. rsc.org Furthermore, microwave-assisted synthesis, recognized as a green chemistry tool, has been applied to one-pot, multi-component reactions to produce novel pyridine derivatives with excellent yields and short reaction times. nih.gov

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge due to its inherent electronic properties. researchgate.net Directing groups are often employed to guide functionalization to a specific position. nih.gov However, recent strategies have emerged that offer novel selectivity. Visible-light-driven photoredox catalysis provides a mild, transition-metal-free method for the site-selective installation of various functional groups onto the pyridine core. acs.org Another innovative approach involves the generation of pyridinyl radicals from pyridinium (B92312) ions, which enables C-H functionalization with distinct positional selectivity compared to classical Minisci reactions. acs.org Additionally, dearomatization-rearomatization strategies are being explored to achieve challenging meta-selective C-H functionalization of pyridines. nih.govnih.gov

Optimization of Reaction Conditions and Yields in 2-(Chloromethyl)-N-ethylpyridin-4-amine Synthesis

The synthesis of the specific target molecule, this compound, is not extensively detailed in dedicated literature. However, its synthesis can be planned based on the combination of established methods, and each step can be optimized for maximum yield and purity. A plausible synthetic pathway could start from 2-chloro-4-nitropyridine (B32982).

Step 1: Reduction of the Nitro Group. The reduction of 2-chloro-4-nitropyridine to 2-chloro-4-aminopyridine can be achieved using reagents like iron powder in acetic acid. Optimization would involve screening different reducing agents (e.g., SnCl₂, H₂/Pd-C), solvents, and temperatures to maximize the yield, which has been reported to be as high as 91.3%. google.com

Step 2: N-Ethylation. The resulting 2-chloro-4-aminopyridine could then be ethylated. This reaction's efficiency would depend on the choice of the ethylating agent (e.g., ethyl iodide, diethyl sulfate), the base (e.g., K₂CO₃, NaH), the solvent, and the reaction temperature to favor mono-ethylation and prevent di-ethylation.

Step 3: Introduction of the Chloromethyl Group. A more convergent approach would involve starting with a precursor that already contains the C2-substituent, such as 2-methyl-4-aminopyridine. This would be followed by N-ethylation and then chlorination of the methyl group. The chlorination of the 2-methyl group, as discussed in section 2.1, would require careful optimization of the chlorinating agent (e.g., trichloroisocyanuric acid, SO₂Cl₂) and reaction conditions to avoid side reactions on the substituted amino group.

The following table illustrates potential parameters for optimization in a hypothetical synthesis.

StepParameter to OptimizeReagent/Condition OptionsDesired Outcome
N-Ethylation of 4-aminopyridine (B3432731) derivative BaseK₂CO₃, NaH, Et₃NHigh yield of mono-ethylated product
SolventDMF, Acetonitrile, THFImproved solubility and reaction rate
Temperature25°C to 80°CControl over selectivity and reaction time
Chlorination of 2-methyl group Chlorinating AgentTrichloroisocyanuric acid, NCS, SO₂Cl₂Selective chlorination of the methyl group
InitiatorAIBN, Benzoyl peroxide, UV lightEfficient radical initiation
SolventCCl₄, Chloroform, DichloromethaneInert solvent that facilitates reaction

Exploration of Stereoselective Synthetic Pathways for Pyridine Derivatives

The synthesis of enantiomerically pure pyridine derivatives is a significant objective in medicinal and process chemistry due to the prevalence of chiral pyridine motifs in a vast array of bioactive molecules and pharmaceuticals. researchgate.net While direct stereoselective synthesis on a pre-formed pyridine ring is challenging due to its aromaticity, several sophisticated strategies have been developed to access chiral pyridines and their partially saturated counterparts, such as dihydropyridines and piperidines. numberanalytics.comnih.gov These methods primarily focus on the asymmetric functionalization of the pyridine core or its precursors, employing chiral catalysts, auxiliaries, or dearomatization strategies.

A predominant approach involves the catalytic stereoselective dearomatization of pyridines, which transforms the flat, achiral aromatic ring into a three-dimensional, chiral structure. mdpi.com This can be achieved through nucleophilic addition to N-activated pyridinium salts, a method that has been systematically investigated since the 1970s. acs.org Activation of the pyridine nitrogen with an acyl group, for instance, renders the ring sufficiently electrophilic to react with organometallic nucleophiles, leading to the formation of substituted 1,2- or 1,4-dihydropyridines. acs.orgresearchgate.net The stereoselectivity of these additions can be controlled by using chiral substrates or, more recently, through catalytic enantioselective additions. acs.org

Another powerful strategy is the use of transition metal catalysis in conjunction with chiral ligands. numberanalytics.com For instance, highly enantioselective copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines has been reported, providing access to a wide range of alkylated chiral pyridines. researchgate.net This method often requires Lewis acid activation to enhance the reactivity of the pyridine substrate. researchgate.net Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. nih.gov Iridium catalysis has also been successfully employed in the asymmetric C3-allylation of pyridines. acs.org This process involves a tandem reaction sequence starting with a borane-catalyzed hydroboration to generate a nucleophilic dihydropyridine, followed by an enantioselective iridium-catalyzed allylation. acs.org

Metal-free catalytic systems have also emerged as a viable alternative for the asymmetric synthesis of pyridine derivatives. acs.org One such approach enables the construction of enantioenriched 1,2-dihydropyridines and pyridines with adjacent quaternary and tertiary stereocenters through an asymmetric allylic alkylation followed by a stereospecific non-oxidative aromatization. acs.org

Chiral auxiliaries represent another established method for inducing stereoselectivity. numberanalytics.com In this strategy, a chiral molecule is temporarily attached to the pyridine precursor, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. numberanalytics.com This approach has been utilized in the synthesis of δ-lactams from oxazolidinone-substituted pyridines via an interrupted hydrogenation mechanism. researchgate.net

The asymmetric ring-opening of aziridines provides a specific route to pyridines bearing a highly functionalized 2-alkyl substituent. nih.gov In this method, an aziridine (B145994) derived from a 2-pyridineimine can be opened by various nucleophiles with high regioselectivity, often facilitated by a catalyst like cerium trichloride (B1173362) heptahydrate. nih.gov

The following tables summarize key findings from the literature on various stereoselective synthetic methodologies applicable to pyridine derivatives.

Table 1: Catalytic Stereoselective Dearomatization and Functionalization
MethodologyCatalyst/Reagent SystemSubstrate TypeProduct TypeKey Features
Nucleophilic Addition to N-Acyl Pyridinium SaltsOrganometallic Reagents (e.g., Grignard) / Acylating Agents (e.g., Chloroformates)Pyridines1,2- and 1,4-DihydropyridinesWell-established method; regioselectivity depends on nucleophile and activating group. acs.org
Copper-Catalyzed Asymmetric AlkylationCopper Salt / Chiral Diphosphine Ligand / Lewis Acid (e.g., BF₃·Et₂O)β-Substituted Alkenyl PyridinesAlkylated Chiral PyridinesAchieves high enantioselectivity for a range of alkyl chains. researchgate.net
Rhodium-Catalyzed Asymmetric CarbometalationRhodium Complex / Chiral LigandDihydropyridines3-Substituted TetrahydropyridinesProvides access to enantioenriched piperidine (B6355638) precursors with broad functional group tolerance. nih.gov
Asymmetric C3-AllylationTandem Borane and Iridium CatalysisPyridinesC3-Allylated PyridinesUnprecedented intermolecular C-H functionalization at the C3 position with excellent enantioselectivity. acs.org
Table 2: Alternative Stereoselective Methodologies
MethodologyKey Reagents/FeaturesSubstrate TypeProduct TypeKey Findings
Metal-Free Asymmetric Allylic AlkylationOrganocatalystα-Cyano-Substituted Pyridines and MBH CarbonatesFunctionalized 1,2-Dihydropyridines and PyridinesConstructs adjacent quaternary and tertiary stereocenters with high stereoselectivity. acs.org
Chiral Auxiliary-Mediated SynthesisTemporarily attached chiral molecule (e.g., oxazolidinone)Substituted PyridinesChiral δ-Lactams (Piperidones)Achieved via interrupted hydrogenation of the pyridine ring. researchgate.net
Asymmetric Aziridine Ring-OpeningCerium Trichloride Heptahydrate Catalyst / Nucleophiles (N, S, O)2-Pyridineimine-derived AziridinesPyridines with Functionalized 2-Alkyl SubstituentsOffers complete or prevalent regioselectivity in the ring-opening step. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl N Ethylpyridin 4 Amine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of the pyridine (B92270) ring is analogous to a benzylic halide, rendering it highly susceptible to nucleophilic substitution reactions. The carbon atom of the CH₂Cl group is electrophilic and readily attacked by a wide array of nucleophiles.

The substitution at the chloromethyl carbon typically proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile and inversion of configuration if the center were chiral. However, an Sₙ1 mechanism, proceeding through a resonance-stabilized carbocation intermediate, is also possible due to the ability of the pyridine ring to delocalize the positive charge. The choice of mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The scope of this reaction is broad, accommodating a variety of nucleophiles. The chloromethyl group is reactive toward nucleophiles such as amines, thiols, and alkoxides, enabling conjugation with other molecules. This reactivity allows for the facile introduction of diverse functionalities at the 2-position of the pyridine ring.

Table 1: Scope of Nucleophiles for Substitution at the Chloromethyl Group

Nucleophile Type Example Nucleophile Resulting Functional Group
Amines (Primary/Secondary) Piperidine (B6355638) -CH₂-N(C₅H₁₀) (Piperidin-1-ylmethyl)
Thiols Thiophenol -CH₂-S-Ph (Phenylthiomethyl)
Alkoxides Sodium Methoxide -CH₂-O-CH₃ (Methoxymethyl)
Cyanides Sodium Cyanide -CH₂-CN (Acetonitrile)

| Azides | Sodium Azide | -CH₂-N₃ (Azidomethyl) |

The amenability of the chloromethyl group to nucleophilic displacement is a powerful tool for creating a library of diverse chemical conjugates. By reacting 2-(Chloromethyl)-N-ethylpyridin-4-amine with various nucleophilic partners, complex molecules with tailored properties can be synthesized. For instance, reaction with biologically active amines or thiols can lead to the formation of hybrid molecules with potential applications in medicinal chemistry. Similarly, conjugation with polymers or materials bearing nucleophilic sites can be achieved through this pathway.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring itself can undergo substitution reactions, although its reactivity is significantly influenced by the electron-withdrawing nature of the ring nitrogen and the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (SₑAr):

Compared to benzene (B151609), the pyridine ring is much less reactive towards electrophiles due to the higher electronegativity of the nitrogen atom, which deactivates the ring. wikipedia.org Direct electrophilic substitution on pyridine is often difficult and requires vigorous conditions, such as high temperatures. youtube.com

However, in this compound, the presence of the N-ethylamino group at the 4-position significantly alters this reactivity. The amino group is a powerful activating group that donates electron density to the ring through resonance, making it more susceptible to electrophilic attack. libretexts.org It directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amino group are C3 and C5. The chloromethyl group at C2 is a deactivating group. The strong activating effect of the N-ethylamino group is expected to dominate, directing electrophilic substitution primarily to the C3 and C5 positions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Reactivity Effect Directing Influence
-NHEt 4 +R, -I (Donating) Activating Ortho, Para (to C3, C5)
-CH₂Cl 2 -I (Withdrawing) Deactivating Meta (to C3, C5)

| Ring Nitrogen | 1 | -I, -R (Withdrawing) | Deactivating | Meta (to C3, C5) |

Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SₙAr), especially when a good leaving group (like a halide) is present at the 2- or 4-position. thieme-connect.de While the parent molecule, this compound, does not have a leaving group directly on the ring, a hypothetical analogue, such as 2-chloro-N-ethylpyridin-4-amine, would readily undergo SₙAr. In such cases, a nucleophile (often an amine) attacks the carbon bearing the leaving group, leading to its displacement. youtube.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and the aromaticity is restored upon expulsion of the leaving group. youtube.comnih.gov The presence of the electron-donating N-ethylamino group would decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted chloropyridine.

Cross-Coupling Reactions Involving Pyridine Nitrogen or Halogenated Positions

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically require modification to introduce a suitable handle, such as a halogen atom, on the pyridine ring.

If a bromo or iodo substituent were present on the ring (e.g., at the 3-, 5-, or 6-position), a variety of palladium-catalyzed cross-coupling reactions could be employed. nih.gov

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) would introduce a new alkyl or aryl group.

Buchwald-Hartwig Amination: Reaction with an amine would form a new C-N bond, providing access to substituted diaminopyridines. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne would install an alkynyl group.

The pyridine nitrogen itself can also participate in coupling reactions. N-aminopyridinium salts can be formed and subsequently elaborated through various transformations, including Pd-catalyzed cross-coupling reactions to achieve N-arylation. nih.gov

Cyclization Reactions and Annulations Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic chloromethyl group, makes it an excellent precursor for constructing fused heterocyclic systems through cyclization and annulation reactions.

These reactions can be either intramolecular or intermolecular. An intermolecular [4+n] annulation could occur with a suitable partner molecule containing two reactive sites. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a new six-membered ring fused to the pyridine core. Such strategies, using ortho-halomethyl aniline (B41778) derivatives as precursors for aza-ortho-quinone methides, have been used to access various nitrogen-containing heterocycles. researchgate.net

Another potential pathway involves the reaction with a molecule that can first substitute the chlorine and then undergo a subsequent cyclization involving the pyridine ring or the N-ethylamino group. For instance, reaction with a nitroalkane under activating conditions could potentially lead to the formation of fused imidazo[1,5-a]pyridine (B1214698) systems, a transformation observed with related 2-(aminomethyl)pyridines. beilstein-journals.org

Table 3: Potential Fused Heterocyclic Systems from Cyclization Reactions

Reaction Type Reactant Partner Potential Product Skeleton
Intermolecular Annulation Diketoester Pyrido[1,2-a]pyrimidine derivative
Intramolecular Cyclization (of a derivative) N/A (after modification) Imidazo[1,5-a]pyridine derivative

| Electrophilic Cyclization (of a derivative) | N/A (after alkyne installation) | Fused quinoline-like structures nih.gov |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Chemoselectivity: The molecule presents multiple reactive sites, leading to challenges and opportunities in chemoselectivity. The primary sites are the electrophilic carbon of the chloromethyl group and the nucleophilic N-ethylamino group. A third site is the pyridine ring nitrogen, which is also nucleophilic/basic.

Nucleophilic Attack: A nucleophile can attack the CH₂Cl group.

Electrophilic Attack: An electrophile can attack the N-ethylamino group (N-alkylation, N-acylation) or the pyridine ring (SₑAr). Selective reaction at one site over the others can be achieved by carefully choosing reagents and conditions. For example, sterically hindered amines might selectively displace the chloride, while less hindered amines could potentially react at both the chloromethyl group and a halogenated position on the ring under certain conditions. researchgate.net Soft nucleophiles will preferentially attack the soft electrophilic carbon of the chloromethyl group, whereas hard electrophiles (like strong acids) will protonate the more basic nitrogen atoms.

Regioselectivity: Regioselectivity is a key consideration in electrophilic aromatic substitution on the pyridine ring. As discussed in section 3.2, the combined directing effects of the N-ethylamino group, the chloromethyl group, and the ring nitrogen will determine the position of substitution. The strongly activating ortho, para-directing N-ethylamino group is expected to direct incoming electrophiles to the C3 and C5 positions. The specific ratio of C3 to C5 substitution would depend on steric factors and the precise reaction conditions. The distortion of the pyridine ring caused by substituents can also influence the regioselectivity of nucleophilic attack in related pyridyne intermediates. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity would become a factor in reactions where a new stereocenter is created. For example, if the substitution of the chloromethyl group or a reaction on a derivative leads to the formation of a chiral center, the use of chiral reagents or catalysts could potentially induce stereoselectivity, leading to an enantiomeric or diastereomeric excess of one isomer. However, without the introduction of chirality, reactions will typically yield racemic mixtures.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2-(Chloromethyl)-N-ethylpyridin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of its proton (¹H) and carbon (¹³C) signals, confirming the proposed molecular structure.

1D NMR (¹H, ¹³C) Spectral Interpretation

The ¹H NMR spectrum of this compound provides the initial and most direct insight into the proton framework of the molecule. The expected signals would correspond to the distinct proton environments: the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the chloromethyl protons (a singlet), and the aromatic protons of the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling constants (J) between adjacent non-equivalent protons reveal their connectivity.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would be expected to show signals for the two carbons of the ethyl group, the chloromethyl carbon, and the five distinct carbons of the substituted pyridine ring. The chemical shifts of these carbon atoms provide valuable information about their hybridization and bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H36.5 - 6.7107 - 110
Pyridine-H56.5 - 6.7107 - 110
Pyridine-H68.0 - 8.2150 - 152
N-CH₂-CH₃3.2 - 3.4 (quartet)38 - 42
N-CH₂-CH₃1.2 - 1.4 (triplet)14 - 16
CH₂Cl4.5 - 4.7 (singlet)45 - 48
Pyridine-C2-158 - 162
Pyridine-C4-153 - 156

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ubc.ca This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the chloromethyl group would correlate with the signal of the chloromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This experiment is invaluable for piecing together the molecular skeleton. For example, the protons of the chloromethyl group would be expected to show a correlation to the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's conformation. For instance, a NOESY experiment could reveal through-space interactions between the protons of the ethyl group and the protons on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₁₁ClN₂), HRMS would be used to confirm the exact mass of the molecular ion, thereby validating the molecular formula.

Table 2: Expected HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺171.0689

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the chloromethyl group or fragmentation of the ethylamino substituent. libretexts.org

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl N Ethylpyridin 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for determining the electronic structure and optimizing the geometry of molecules. nih.govresearchgate.net These calculations solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and molecular energy.

For 2-(Chloromethyl)-N-ethylpyridin-4-amine, geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed for such optimizations, providing accurate bond lengths and angles. ijcrt.orgresearchgate.net

Representative Optimized Geometrical Parameters for this compound

This table presents hypothetical data that would be obtained from a DFT calculation.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C(H2)Cl1.52
C(H2)-Cl1.80
C4-N(H)Et1.38
N-C(H2)CH31.47
C(H2)-CH31.54
C2-N1-C6117.5
C3-C4-C5118.0
C4-N-C(Et)122.0
C2-C3-C4-N0.5
C3-C4-N-C(Et)178.0

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically on the nitrogen atom of the ethylamine (B1201723) group and the π-system of the ring. This suggests that the molecule will act as a nucleophile in reactions. The LUMO is likely to be distributed over the chloromethyl group, particularly the antibonding σ* orbital of the C-Cl bond, and the pyridine (B92270) ring. This indicates that the chloromethyl group is the primary site for nucleophilic attack.

Representative Frontier Molecular Orbital Energies for this compound

This table presents hypothetical data that would be obtained from a DFT calculation.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-deficient), and green represents neutral regions. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring and the nitrogen of the ethylamine group, indicating their susceptibility to electrophilic attack. The area around the hydrogen atom of the amine group and the chloromethyl group would exhibit a positive potential (blue), highlighting them as sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.orgceitec.cz By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational landscapes, flexibility, and dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. nih.govjchemlett.com

These simulations can reveal the preferred conformations of the ethylamino and chloromethyl side chains, the rotational barriers around single bonds, and how the molecule's shape fluctuates over time. This information is crucial for understanding how the molecule might bind to a receptor or how it behaves in solution.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling can be employed to elucidate the detailed mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify transition states and intermediates.

Transition State Theory (TST) is used to calculate the rate of a chemical reaction by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. mdpi.com By mapping the potential energy surface, computational chemists can identify the minimum energy path from reactants to products, passing through the transition state. This allows for the calculation of activation energies, which are critical for understanding reaction kinetics. For a reaction such as the nucleophilic substitution at the chloromethyl group of this compound, TST can be used to predict the reaction rate and understand the factors that influence it. nih.govresearchgate.net

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium. researchgate.net For reactions involving charged or polar species, such as the S_N2 reaction at the chloromethyl group, solvation can stabilize the transition state and influence the reaction's energetic profile. Therefore, including solvation effects is crucial for obtaining accurate predictions of reaction mechanisms and kinetics in solution.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and properties of compounds such as this compound. Methods based on Density Functional Theory (DFT) are widely employed for the accurate calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. ethz.ch These theoretical predictions are crucial for the interpretation of experimental spectra, aiding in the confirmation of molecular structures and the assignment of spectral signals.

Vibrational frequency calculations are another cornerstone of computational spectroscopy. q-chem.com These calculations are based on the determination of the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. ethz.ch These frequencies correspond to the fundamental modes of vibration of the molecule, such as stretching, bending, and torsional motions. The calculated infrared (IR) spectrum, including the intensities of the vibrational modes, can be used to identify characteristic functional groups and to understand the vibrational dynamics of the molecule. For substituted pyridines, computational methods can predict the shifts in vibrational frequencies due to the electronic and steric effects of the substituents. rsc.org

Below are illustrative tables representing the type of data that can be generated through such computational studies. Table 1 shows hypothetical predicted ¹H and ¹³C NMR chemical shifts for a representative aminopyridine derivative, and Table 2 lists typical calculated vibrational frequencies for the characteristic modes of a substituted pyridine ring.

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for a Substituted Aminopyridine Derivative

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring H6.5 - 8.5
Pyridine Ring C110 - 160
-CH₂-Cl H4.5 - 5.0
-CH₂-Cl C45 - 55
-N-CH₂-CH₃ H3.0 - 3.5 (quartet)
-N-CH₂-CH₃ C40 - 50
-N-CH₂-CH₃ H1.0 - 1.5 (triplet)
-N-CH₂-CH₃ C10 - 20

Note: These are representative chemical shift ranges for a molecule with similar functional groups and are not specific calculated values for this compound.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for a Substituted Pyridine Derivative

Vibrational ModeTypical Predicted Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=N Stretch (Pyridine Ring)1550 - 1650
C=C Stretch (Pyridine Ring)1400 - 1600
C-N Stretch1200 - 1350
C-Cl Stretch600 - 800

Note: These are typical frequency ranges for the specified vibrational modes and are not specific calculated values for this compound.

Applications of Machine Learning in Predicting Chemical Properties and Reactivity of Pyridine Derivatives

In recent years, machine learning (ML) has emerged as a transformative approach in computational chemistry, enabling the rapid and accurate prediction of a wide range of chemical properties and reactivity patterns for diverse classes of molecules, including pyridine derivatives. nih.gov By training on large datasets of known compounds, ML models can learn complex quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR), often surpassing the predictive power of traditional theoretical models for certain applications. researchgate.netresearchgate.net

Various machine learning models are employed for these predictive tasks, ranging from linear regression and support vector machines to more complex architectures like artificial neural networks (ANNs) and graph neural networks (GNNs). researchgate.netnih.gov The performance of these models is critically dependent on the choice of molecular descriptors, which are numerical representations of the chemical structure. researchgate.net These descriptors can encode topological, geometrical, electronic, and physicochemical features of the molecules. For pyridine derivatives, quantum chemical descriptors, such as electrostatic potentials and orbital energies, have been shown to be effective in predicting their reactivity and interaction properties, like hydrogen bonding ability. nih.gov

Machine learning applications for pyridine derivatives span a broad spectrum of properties. For instance, ML models have been successfully developed to predict thermodynamic properties, such as enthalpy of formation and Gibbs free energy, for a large set of pyridine derivatives. researchgate.net Other applications include the prediction of biological activities, such as anticancer potency and toxicity, which are crucial in the drug discovery process. researchgate.net Furthermore, ML is being applied to predict the reactivity of pyridine-based compounds, including their role as catalysts or their susceptibility to certain chemical transformations. researchgate.net The ability of these models to quickly screen virtual libraries of compounds for desired properties can significantly accelerate the discovery and design of new functional molecules. nih.gov

The continued development of more sophisticated machine learning algorithms and the generation of larger, high-quality datasets are expected to further enhance the predictive capabilities of these computational tools, paving the way for more efficient and targeted molecular design in the future. nih.gov

Structure Activity Relationship Sar Analysis: Chemical and Reactivity Correlations

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridine (B92270) Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov For pyridine analogues, various QSAR methodologies are employed to predict their activity and guide the design of new compounds with improved properties. chemrevlett.comresearchgate.net

One common approach is Multiple Linear Regression (MLR), which has been used to model the half-maximal inhibitory concentration (IC50) of pyridine derivatives against cell lines like HeLa. chemrevlett.com In such studies, a set of known pyridine and bipyridine derivatives with measured activities are used to build a model that can then predict the activity of new, untested compounds. chemrevlett.com The robustness of these models is evaluated using statistical parameters like the coefficient of determination (R²), and cross-validation techniques such as leave-one-out (LOO) and leave-many-out (LMO). chemrevlett.comchemrevlett.com

For example, a QSAR study on 4-pyridone derivatives as antimalarial agents utilized Density Functional Theory (DFT) to calculate quantum molecular descriptors. nih.gov The resulting model, with a high R² value, was able to predict the antimalarial activity of new compounds, demonstrating the utility of QSAR in drug discovery. nih.gov

QSAR Modeling TechniqueDescriptionApplication to Pyridine Analogues
Multiple Linear Regression (MLR) A statistical method that uses a linear equation to model the relationship between a dependent variable and one or more independent variables.Used to model the IC50 of pyridine derivatives against cancer cell lines. chemrevlett.com
Support Vector Machines (SVM) A supervised machine learning algorithm that can handle high-dimensional data and nonlinear relationships. nih.govApplied in QSAR modeling to predict the activity of compounds against various biological targets. researchgate.netnih.gov
Partial Least Squares (PLS) A statistical method that is an extension of MLR and is particularly useful when the number of predictor variables is large.Employed in developing predictive models for the inhibitory activity of piperidinopyridine and piperidinopyrimidine analogs. researchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netlibretexts.org They are the independent variables in a QSAR model and can be broadly classified into 2D and 3D descriptors. libretexts.orgnih.gov For pyridine analogues, a wide range of descriptors are calculated to capture their constitutional, topological, electronic, and steric features. scbdd.com

Common Molecular Descriptors for Pyridine Analogues:

Constitutional Descriptors: Number of atoms (carbon, nitrogen, halogen), molecular weight, number of rings, and number of single and double bonds. scbdd.com

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. researchgate.net

Thermodynamic Descriptors: Properties such as molar refractivity and the partition coefficient (logP). nih.gov

Molecular fingerprints are another way to represent molecular structure, typically as a binary string where each bit corresponds to the presence or absence of a specific structural feature. nih.govlibretexts.org Common fingerprint types include:

MACCS Keys: A set of 166 predefined structural fragments. nih.gov

Extended-Connectivity Fingerprints (ECFP): Circular fingerprints that encode the local environment around each atom. nih.gov

Path-based Fingerprints: These encode linear sequences of atoms and bonds within the molecule. libretexts.org

These descriptors and fingerprints are essential for building robust QSAR models that can accurately predict the activity of pyridine derivatives like 2-(Chloromethyl)-N-ethylpyridin-4-amine. nih.govresearchgate.net

The development of a QSAR model involves using statistical methods or machine learning algorithms to find a correlation between the molecular descriptors (independent variables) and the biological activity (dependent variable). researchgate.netjmpas.com

Statistical and Machine Learning Methods in QSAR:

Multiple Linear Regression (MLR): A fundamental statistical method for establishing a linear relationship. chemrevlett.comresearchgate.net

Support Vector Machines (SVM): A powerful machine learning technique for both classification and regression tasks, capable of handling non-linear relationships. researchgate.netnih.gov

Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks, which are particularly effective for modeling complex, non-linear data. nih.gov

Random Forests (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. nih.gov

Deep Learning: Advanced neural network architectures with multiple layers that can learn complex patterns from large datasets. nih.govunc.edu

Recent advancements have seen the development of integrated platforms like PyQSAR, a Python package that combines all the steps of the QSAR modeling process into a single workflow, making the development of reliable models more efficient. researchgate.net These machine learning-based QSAR models are increasingly used to screen large compound libraries and prioritize candidates for synthesis and testing. nih.gov

Fragment-Based SAR Analysis for this compound Scaffolds

Pyridine Ring: The pyridine scaffold is a common feature in many FDA-approved drugs and serves as a versatile template for designing biologically active molecules. nih.govnih.gov The nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the electronic distribution of the entire molecule.

2-(Chloromethyl) Group: The chloromethyl group is a reactive moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity can be crucial for the compound's mechanism of action, potentially allowing it to form covalent bonds with biological targets.

4-(N-ethylamino) Group: The ethylamino group at the 4-position is an electron-donating group, which can influence the reactivity of the pyridine ring. The nitrogen atom can also act as a hydrogen bond donor or acceptor, and the ethyl group provides a degree of lipophilicity.

Activity Landscape Modeling and Chemical Space Exploration for Pyridine Derivatives

Activity landscape modeling is a powerful tool for visualizing the relationship between structural similarity and biological activity. nih.govacs.org By mapping compounds in a "chemical space" based on their structural features and coloring them by their activity, regions of high and low activity, as well as "activity cliffs" (where small structural changes lead to a large change in activity), can be identified.

For pyridine derivatives, exploring the chemical space around the this compound scaffold can reveal important SAR trends. acs.org This can be achieved by systematically modifying the substituents on the pyridine ring and calculating the predicted activity of the resulting virtual compounds. This exploration can guide the synthesis of new analogues with potentially improved activity. For instance, calculations of potential energy surfaces for pyridine dimer systems have provided insights into the stacking interactions that can influence molecular recognition. nih.gov

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

Rational drug design aims to create new molecules with a specific biological activity based on an understanding of the target's structure and the compound's SAR. acs.org For this compound, rational design principles can be applied to modulate its chemical reactivity and selectivity.

Strategies for Modulating Reactivity and Selectivity:

Modification of the Chloromethyl Group: Replacing the chlorine with other halogens (e.g., fluorine, bromine) would alter the leaving group ability and thus the reactivity of the benzylic carbon. Introducing steric bulk near the chloromethyl group could also influence its accessibility to nucleophiles.

Alteration of the Ethylamino Group: Varying the length of the alkyl chain or introducing cyclic structures could impact the compound's solubility, lipophilicity, and binding interactions.

Substitution on the Pyridine Ring: Adding other substituents to the pyridine ring can modulate its electronic properties, which in turn can affect the reactivity of the chloromethyl group and the pKa of the amino group.

Shape complementarity between a ligand and its receptor is a fundamental aspect of molecular recognition, and small changes in molecular shape can be exploited to achieve selectivity. acs.org By applying these rational design principles, it is possible to fine-tune the properties of this compound to achieve a desired reactivity and selectivity profile.

Applications of SAR in Guiding the Synthesis of Novel Pyridine Architectures and Chemical Transformations

SAR and QSAR studies provide valuable information that can guide the synthesis of novel pyridine derivatives with enhanced biological activity or other desirable properties. documentsdelivered.comnih.govresearchgate.netnih.gov For example, if a QSAR model indicates that increased lipophilicity is correlated with higher activity, synthetic efforts can be focused on adding lipophilic groups to the pyridine scaffold.

SAR studies have been instrumental in the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as potent inhibitors of specific kinases. documentsdelivered.comnih.gov In these studies, the biological activity of a series of synthesized compounds was evaluated, and the SAR was analyzed to guide further optimization. Similarly, SAR has guided the development of pyrimidine derivatives as inhibitors of deubiquitinating enzymes. nih.gov

For this compound, SAR insights could guide the synthesis of analogues with modified substituents to probe the chemical space and identify compounds with improved properties. For example, if the chloromethyl group is found to be too reactive, leading to off-target effects, analogues with less reactive groups could be synthesized. Conversely, if higher reactivity is desired, more potent leaving groups could be incorporated. The ultimate goal is to use the understanding of SAR to rationally design and synthesize novel pyridine architectures with optimized chemical and biological profiles. researchgate.net

Future Research Directions and Emerging Opportunities in the Chemistry of 2 Chloromethyl N Ethylpyridin 4 Amine

Development of Advanced Catalytic Systems for Targeted Derivatization

The inherent reactivity of the chloromethyl and amino groups, along with the pyridine (B92270) ring's C-H bonds, makes 2-(Chloromethyl)-N-ethylpyridin-4-amine an ideal candidate for advanced catalytic derivatization. Future research is expected to focus on developing selective and efficient catalytic systems to modify specific parts of the molecule.

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.govlibretexts.org The chloromethyl group is analogous to a benzyl (B1604629) chloride and is thus an excellent electrophile for cross-coupling reactions. Future work could establish catalytic protocols for Suzuki, Stille, and Negishi couplings, allowing the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position. nih.govlibretexts.org

Furthermore, the pyridine ring itself is a substrate for C-H functionalization. researchgate.net The amino group at the 4-position and the pyridinic nitrogen can act as directing groups to guide catalysts to specific C-H bonds on the ring. tdl.orgnih.gov Research into rhodium, iridium, and copper-catalyzed systems could enable the direct introduction of functional groups like esters, amides, or other carbon or heteroatom substituents onto the pyridine core, bypassing the need for pre-functionalized starting materials. whiterose.ac.uknih.gov

Target SiteCatalytic ReactionPotential CatalystExpected Transformation
-CH₂Cl GroupSuzuki CouplingPd(OAc)₂ with phosphine (B1218219) ligandsFormation of a C(sp³)–C(sp²) bond with arylboronic acids.
-CH₂Cl GroupNegishi CouplingPd or Ni complexesCoupling with organozinc reagents.
Pyridine Ring (C-H)C-H ArylationRh(III) or Pd(II) complexesDirect introduction of aryl groups at C-3 or C-5.
Pyridine Ring (C-H)C-H AmidationRh(III) or Co(II) complexesIntroduction of amide functionality on the pyridine ring.

Exploration of Novel Reaction Pathways and Unprecedented Synthetic Transformations

Beyond established catalytic methods, this compound is a promising substrate for the discovery of novel reaction pathways. The interplay between its functional groups could lead to complex cascade or domino reactions, enabling the rapid construction of intricate molecular architectures from a simple starting material. lookchem.comresearchgate.net

One significant avenue is the transformation of the chloromethyl group into a pyridinium (B92312) salt. ontosight.ai This reaction is typically straightforward and creates a new class of compounds with potential applications as ionic liquids or as precursors for pyridinium ylides, which are valuable intermediates in organic synthesis. rsc.org

More ambitious transformations could involve "skeletal editing," where atoms within the pyridine ring are replaced. Recent breakthroughs have shown the possibility of pyridine-to-benzene transformations, fundamentally altering the core scaffold. rsc.org Exploring whether this compound can be a substrate for such unprecedented reactions could open up entirely new areas of chemical space.

Integration of Artificial Intelligence and Robotics in Automated Chemical Synthesis and Discovery

The quest to discover new derivatives of this compound with optimized properties can be dramatically accelerated by integrating artificial intelligence (AI) and robotics. Autonomous synthesis platforms can streamline the development of novel compounds for various applications.

Expanding the Scope of Computational Methodologies for Complex Pyridine Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to gain deep insights that guide experimental work.

Future computational studies could focus on several key areas:

Reactivity Prediction: Calculating electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps can predict the most reactive sites on the molecule under different conditions, helping to design selective derivatization strategies.

Mechanism Elucidation: DFT calculations can model the transition states and reaction pathways for catalytic cycles, such as palladium-catalyzed cross-coupling at the chloromethyl position or C-H activation on the ring. This can help in optimizing reaction conditions and catalyst design.

Property Simulation: The electronic, optical, and physical properties of hypothetical derivatives can be simulated before they are synthesized. This is particularly valuable in materials science for screening potential candidates for applications like OLEDs or polymers.

Ligand Design: The coordination of the aminopyridine moiety to transition metals is a key aspect of its use in catalysis. ekb.eg Computational modeling can be used to study these interactions and design more effective catalysts.

Role of this compound in Materials Science and Functional Molecule Development

The unique structure of this compound makes it a highly promising building block for advanced materials and functional molecules. dartmouth.eduresearchgate.net The chloromethyl group is a key functional handle for polymerization or for grafting the molecule onto surfaces.

A major opportunity lies in the synthesis of poly(pyridinium salt)s, also known as ionene polymers. By reacting the chloromethyl group with a suitable comonomer or by self-polymerization, novel polyelectrolytes can be created. mdpi.comacs.org These materials are being explored for a wide range of applications, including:

Electrochromic Materials: For use in smart windows. nih.gov

Light-Emitting Polymers: For applications in organic light-emitting devices (OLEDs). nih.govrsc.org

Fire-Retardant Polymers: By incorporating specific moieties into the polymer backbone. nih.gov

Nanocomposites: As dispersing agents for materials like carbon nanotubes. mdpi.com

The pyridine core itself contributes valuable electronic properties, making it a desirable component in materials for organic electronics. rsc.orgnih.govdntb.gov.ua

Potential Material TypeRole of this compoundKey Functional GroupPotential Application
Poly(pyridinium salt)sMonomer or precursor-CH₂ClIonic conductors, electrochromic devices
Functional PolymersMonomer-NH-Ethyl and -CH₂ClLight-emitting polymers, fire retardants
Surface ModificationGrafting agent-CH₂ClCreating functionalized surfaces on silica (B1680970) or metals
Metal-Organic Frameworks (MOFs)Organic LigandPyridine Nitrogen, Amino GroupCatalysis, gas storage

Advancements in Sustainable and Green Chemistry for Pyridine Synthesis and Applications

Future research on this compound and its derivatives must be guided by the principles of green chemistry. This involves developing synthetic methods that are more environmentally benign, safer, and more efficient.

Key areas for advancement include:

Greener Synthesis Routes: Applying modern synthetic methods like microwave-assisted synthesis or one-pot multicomponent reactions for the preparation and derivatization of the molecule. These methods can significantly reduce reaction times, energy consumption, and waste generation.

Catalytic vs. Stoichiometric Reagents: Focusing on the catalytic derivatization pathways discussed earlier (Section 7.1) reduces the need for stoichiometric reagents, improving atom economy and minimizing waste.

Benign Solvents: Exploring the use of safer, renewable, or solvent-free reaction conditions to replace traditional volatile organic solvents.

Atom Economy: Designing synthetic transformations that incorporate the maximum number of atoms from the starting materials into the final product. Cascade reactions are particularly effective in this regard.

By embracing these principles, the chemical potential of this compound can be unlocked in a sustainable and responsible manner.

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-N-ethylpyridin-4-amine, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution (SN2) reactions, where a chloromethyl group is introduced to a pyridine scaffold. For example, reacting N-ethylpyridin-4-amine with chloromethylating agents (e.g., chloromethyl chloride) in polar aprotic solvents like dichloromethane or toluene under basic conditions (e.g., NaOH or K₂CO₃) can yield the target compound . Optimization of reaction time (e.g., 2–6 hours), temperature (room temperature vs. reflux), and stoichiometry of reagents is critical to maximize yield. Side reactions, such as over-alkylation, can be mitigated by controlled addition of chloromethylating agents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and ethyl substituent (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.6 ppm for N-CH₂) .
  • X-ray crystallography : For resolving molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in pyridine derivatives) .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

Q. What structural features differentiate this compound from its analogs?

The combination of a chloromethyl group and an ethyl-substituted pyridine core distinguishes it from analogs like 4-chloro-N-methylpyridin-2-amine (methyl substitution) or N-butyl derivatives. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions, while the ethyl chain improves lipophilicity and bioavailability compared to shorter alkyl chains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. Strategies include:

  • Comparative structural analysis : Benchmark activity against structurally similar compounds (e.g., pyridine derivatives with varying alkyl/chloro substituents) to isolate functional group contributions .
  • Purity validation : Use HPLC or LC-MS to ensure >95% purity, as impurities (e.g., unreacted starting materials) can skew bioactivity results .
  • Dose-response studies : Establish IC₅₀/EC₅₀ curves across multiple replicates to confirm potency thresholds .

Q. What strategies optimize solubility and bioavailability for pharmacological studies?

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility .
  • Salt formation : React with HCl to form a hydrochloride salt, improving stability and dissolution rates.
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl) via post-synthetic reactions while retaining the chloromethyl group’s reactivity .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Solvent selection : Use ethanol or methanol for recrystallization, as these solvents promote slow crystal growth and minimize defects .
  • Temperature gradients : Gradual cooling from reflux temperature to room temperature enhances crystal lattice formation.
  • Seeding : Introduce pre-formed microcrystals to induce nucleation in supersaturated solutions .

Q. How to design experiments for studying interactions with biological targets (e.g., enzymes)?

  • Molecular docking : Use computational models (e.g., AutoDock) to predict binding affinity to target proteins, focusing on the chloromethyl group’s electrophilic sites .
  • Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of enzymes upon compound binding to infer conformational changes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.